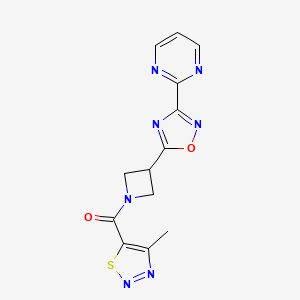

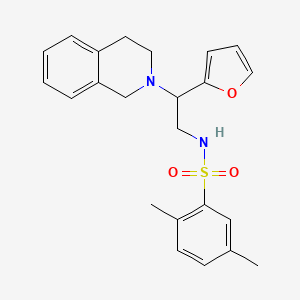

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and antidiabetic activities . The acetyl group (COCH3) and the methyl group (CH3) are common substituents in organic chemistry and can greatly influence the properties of the benzothiazole .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions. The acetyl and methyl groups may also influence the reactivity of the compound .Applications De Recherche Scientifique

Antitumor Activity

Synthesis and Biological Evaluation : Benzothiazole derivatives, closely related to 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been synthesized and evaluated for their potent antitumor properties. These compounds show selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Role of Acetylation in Antitumor Activities : The antitumor activities of 2-(4-aminophenyl)benzothiazoles, which are structurally similar, have been explored. These compounds demonstrate potent and selective antitumor activity against various cancer cell lines. The mechanism of action is suspected to involve drug uptake and biotransformation in sensitive cell lines (Chua et al., 1999).

Pharmacological Evaluation : A series of 1,3-benzothiazol-2-yl benzamides, structurally related to the compound of interest, have been synthesized and evaluated for anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies. These compounds have shown activity in various screening tests without demonstrating neurotoxicity or liver toxicity (Rana et al., 2008).

Pharmacokinetics and Tissue Distribution

- Pharmacokinetics of Related Compounds : The pharmacokinetics and metabolism of compounds structurally related to this compound, like IN-1130, have been investigated. These studies provide insights into the oral bioavailability, distribution into various organs, and metabolite identification, which are crucial for understanding the potential therapeutic applications (Kim et al., 2008).

Synthesis and Biological Activities

- Synthesis and Antimicrobial Activity : The synthesis of benzothiazole derivatives, including compounds similar to this compound, and their antimicrobial activities have been explored. These studies highlight the potential use of such compounds in treating bacterial and fungal infections (Bhusari et al., 2008).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, such as 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact molecular interactions between the compound and the DprE1 enzyme are still under investigation.

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to a disruption in the synthesis of arabinogalactan . This disruption weakens the cell wall of the Mycobacterium tuberculosis, potentially leading to cell death . The compound has been found to exhibit potent anti-tubercular activity in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound

Propriétés

IUPAC Name |

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-10(20)12-3-5-13(6-4-12)17(21)19-14-7-8-15-16(9-14)22-11(2)18-15/h3-9H,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIENQCFYTHWGDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)

![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)